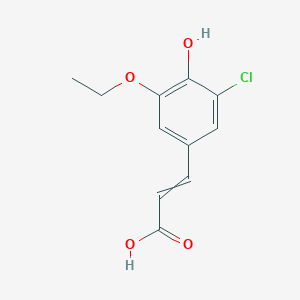

3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid

Description

Propriétés

IUPAC Name |

3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-2-16-9-6-7(3-4-10(13)14)5-8(12)11(9)15/h3-6,15H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFUHTSAEWCRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=CC(=O)O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is the mechanism of action of 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid?

An In-Depth Technical Guide on the Mechanism of Action of 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic Acid

Executive Summary

The rise of herbicide-resistant weed species necessitates the development of novel agrochemicals that bypass traditional resistance mechanisms. 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid is a synthetically optimized, halogenated analog of ferulic acid designed to function as a next-generation bio-herbicide[1]. Unlike classical Photosystem II (PSII) inhibitors that are increasingly rendered obsolete by target-site mutations, this compound exerts a dual-modality mechanism of action: it binds to novel amino acid residues on the PSII D1 protein and severely down-regulates the transcription of the psbA gene[1]. This whitepaper dissects the molecular dynamics, physiological consequences, and self-validating experimental workflows required to study this potent allelochemical.

Structural Rationale & Chemical Identity

The compound is a substituted derivative of cinnamic acid, specifically engineered from a ferulic acid (3-methoxy-4-hydroxycinnamic acid) scaffold[2]. The structural modifications are highly deliberate:

-

Halogenation (3-chloro group): The addition of a chlorine atom increases the molecule's lipophilicity. This structural tweak enhances the compound's ability to penetrate the waxy cuticles of weed leaves, ensuring higher intracellular bioavailability.

-

Alkylation (5-ethoxy group): Replacing the native methoxy group with a bulkier ethoxy group alters the steric profile of the molecule, optimizing its fit into a novel binding pocket within the target protein[1].

Core Mechanism of Action: Dual-Modality PSII Inhibition

The primary target of 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid is the Photosystem II (PSII) complex , specifically the D1 protein encoded by the chloroplast psbA gene. However, its mechanism diverges significantly from legacy inhibitors.

Bypassing Traditional Target-Site Resistance

Traditional PSII inhibitors, such as triazines (e.g., atrazine) and ureas (e.g., diuron), halt photosynthesis by binding competitively to the QB -binding niche on the D1 protein. They specifically anchor to the Serine-264 (Ser-264) and Histidine-215 (His-215) residues[1]. Decades of agricultural use have selected for weeds with target-site mutations (most notably the Ser264Gly mutation), rendering these herbicides ineffective.

In silico molecular docking reveals that 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid completely bypasses these mutated sites. Instead, the compound's unique steric and electrostatic profile allows it to bind to novel receptor sites on the D1 protein: Histidine-198 (His-198) and Threonine-286 (Thr-286) [1]. This allows the compound to maintain high efficacy against prevalent herbicide-resistant strains like Sinapis arvensis and Lolium multiflorum[3].

Transcriptional Repression of the psbA Gene

Beyond competitive binding, the compound exerts profound transcriptional control. Application of the compound induces a 10- to 30-fold down-regulation of the psbA gene[1]. The D1 protein is the most rapidly degraded protein in the chloroplast due to constant photodamage; it requires continuous de novo synthesis to maintain PSII function. By suppressing psbA transcription, the compound effectively starves the plant of new D1 protein, leading to an irreversible collapse of the photosynthetic apparatus[1].

The Oxidative Cascade

The blockade of the electron transport chain prevents the transfer of electrons to plastoquinone. Consequently, excess excitation energy is transferred to ground-state oxygen, generating singlet oxygen and other Reactive Oxygen Species (ROS). This oxidative burst leads to severe lipid peroxidation, the destruction of photosynthetic pigments (chlorosis), and ultimate cellular necrosis[1].

Diagram 1: The dual-modality mechanism of action leading to PSII collapse and weed phytotoxicity.

Quantitative Data Synthesis

To contextualize the efficacy of this compound, the following table summarizes its functional profile against traditional PSII inhibitors.

| Parameter | Traditional PSII Inhibitors (e.g., Triazines) | 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |

| Primary Target Protein | D1 (Encoded by psbA) | D1 (Encoded by psbA) |

| Primary Binding Residues | Ser-264, His-215 | His-198, Thr-286 |

| psbA Transcriptional Impact | Minimal to None | 10 to 30-fold down-regulation |

| Efficacy on Resistant Weeds | Low (Due to Ser264 mutations) | High (Bypasses mutated residues) |

| Primary Physiological Outcome | ETC Blockade | ETC Blockade + D1 Depletion + ROS Surge |

Self-Validating Experimental Protocols

To rigorously investigate the mechanism of this compound, researchers must employ a multi-tiered workflow. The following protocols are engineered with built-in causality and self-validation mechanisms to ensure data integrity.

Protocol 1: In Silico Molecular Docking (Receptor Validation)

Causality: To confirm that the structural modifications (chloro and ethoxy groups) successfully redirect binding away from the frequently mutated Ser-264 residue and toward His-198/Thr-286.

-

Protein Preparation: Retrieve the 3D crystal structure of the plant PSII D1 protein from the Protein Data Bank (PDB). Strip water molecules and add polar hydrogens to stabilize the electrostatic environment.

-

Ligand Preparation: Generate 3D multi-conformers of the compound using conformational sampling software (e.g., OMEGA) to ensure the lowest energy state is used for docking[2].

-

Docking Execution: Utilize a docking engine (e.g., AutoDock Vina) targeting the QB binding pocket.

-

Self-Validation Step: Dock a known legacy inhibitor (e.g., atrazine) as a positive control. Logic: If the simulation fails to show atrazine binding to Ser-264, the grid box parameters are incorrectly defined and the assay must be recalibrated.

Protocol 2: Transcriptional Profiling via RT-qPCR

Causality: To quantify the compound's ability to suppress psbA transcription, proving that its herbicidal efficacy relies on transcriptional starvation of the D1 protein, not just competitive binding.

-

In Vivo Treatment: Expose herbicide-resistant weed seedlings (e.g., Sinapis arvensis) to the compound at varying concentrations (e.g., 0.25 mM, 0.8 mM, 1.0 mM) for 48 hours[1].

-

RNA Extraction: Isolate total RNA using a plant-specific extraction kit. Treat samples with DNase I to eliminate genomic DNA contamination.

-

cDNA Synthesis & qPCR: Synthesize cDNA and execute qPCR using psbA-specific forward and reverse primers.

-

Self-Validation Step: Co-amplify a stable housekeeping gene (e.g., Tubulin or Actin)[4]. Logic: The expression of the reference gene must remain constant across all treatment groups. If Tubulin expression drops, the compound is causing global transcriptional arrest (or the RNA is degraded), invalidating the claim of psbA-specific down-regulation. Include a solvent-only (DMSO) control to rule out solvent-induced phytotoxicity.

Protocol 3: Biochemical Quantification of Phytotoxicity

Causality: To establish a direct causal link between the molecular disruption of PSII (Protocols 1 & 2) and the observable physiological phenotype (chlorosis and oxidative stress).

-

Chlorophyll Extraction: Homogenize treated leaf tissue in 80% acetone. Centrifuge at 10,000 x g and collect the supernatant.

-

Pigment Spectrophotometry: Measure absorbance at 645 nm and 663 nm to quantify Chlorophyll a and b depletion.

-

Lipid Peroxidation (MDA Assay): React tissue homogenate with thiobarbituric acid (TBA) at 95°C for 30 minutes. Measure the absorbance of the resulting malondialdehyde (MDA)-TBA complex at 532 nm to quantify ROS damage.

-

Self-Validation Step: Run standard curves for all colorimetric assays. Logic: Ensure that the untreated aqueous control exhibits baseline MDA levels and peak chlorophyll content[1]. Any deviation in the control indicates environmental stress in the growth chamber, invalidating the assay.

Diagram 2: Self-validating experimental workflow for verifying the MoA of PSII inhibitors.

References

-

Title: Biochemical analysis, photosynthetic gene (psbA) down–regulation, and in silico receptor prediction in weeds in response to exogenous application of phenolic acids and their analogs Source: PLOS One URL: [Link]

Sources

- 1. Biochemical analysis, photosynthetic gene (psbA) down–regulation, and in silico receptor prediction in weeds in response to exogenous application of phenolic acids and their analogs | PLOS One [journals.plos.org]

- 2. Biochemical analysis, photosynthetic gene (psbA) down–regulation, and in silico receptor prediction in weeds in response to exogenous application of phenolic acids and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical analysis, photosynthetic gene (psbA) down–regulation, and in silico receptor prediction in weeds in response to exogenous application of phenolic acids and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical analysis, photosynthetic gene (psbA) down–regulation, and in silico receptor prediction in weeds in response to exogenous application of phenolic acids and their analogs | PLOS One [journals.plos.org]

In Vivo Metabolic Profiling and Pharmacokinetic Workflows for 3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic Acid

Executive Summary

The compound 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid (hereafter referred to as CEHPA ) is a highly functionalized halogenated hydroxycinnamic acid derivative. Structurally related to naturally occurring phenolic acids like ferulic and caffeic acid, CEHPA incorporates a 3-chloro and 5-ethoxy substitution on the phenyl ring. These modifications significantly alter its lipophilicity, electron density, and steric hindrance, directly impacting its pharmacokinetic (PK) profile and in vivo biotransformation.

For drug development professionals and analytical chemists, mapping the metabolic fate of novel xenobiotics like CEHPA is critical for predicting efficacy, toxicity, and half-life. This whitepaper provides a comprehensive, field-proven technical guide to predicting, isolating, and validating the in vivo metabolic pathways of CEHPA using High-Resolution Mass Spectrometry (LC-HRMS/MS).

Mechanistic Overview of Predicted In Vivo Pathways

The biotransformation of hydroxycinnamic acid analogs typically follows well-conserved Phase I and Phase II metabolic trajectories [1]. However, the specific functional groups on CEHPA dictate unique metabolic vulnerabilities.

Phase I Biotransformations

-

O-Deethylation (M1): The 5-ethoxy group is highly susceptible to oxidative cleavage by hepatic Cytochrome P450 enzymes (predominantly CYP1A2 and CYP2C9). This reaction proceeds via hydrogen atom abstraction and oxygen rebound, releasing acetaldehyde and yielding a highly reactive 3-chloro-4,5-dihydroxyphenyl derivative [1, 2].

-

Alkene Reduction (M2): The prop-2-enoic acid double bond is a prime target for reduction by both gut microbiota and hepatic reductases, converting the rigid alkene side chain into a flexible propanoic acid derivative.

-

β -Oxidation (M3): Similar to the metabolism of ferulic acid, the aliphatic side chain can undergo β -oxidation, resulting in the loss of a two-carbon unit to form the corresponding benzoic acid derivative [3].

Phase II Biotransformations

The free phenolic hydroxyl group at the C4 position (and the newly formed C5 hydroxyl post-deethylation) are primary nucleophilic targets for conjugation.

-

Glucuronidation (M4): Uridine 5'-diphospho-glucuronosyltransferases (UGTs) append a bulky, hydrophilic glucuronic acid moiety to the phenol, facilitating rapid renal clearance [4].

-

Sulfation (M5): Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxyl, representing a competing pathway to glucuronidation[4].

Predicted in vivo metabolic pathways of CEHPA highlighting Phase I and Phase II biotransformations.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, metabolic profiling must not rely solely on mass-to-charge ( m/z ) ratios. The following protocol integrates a self-validating enzymatic hydrolysis step to definitively distinguish true Phase I metabolites from in-source fragmentation artifacts of Phase II conjugates.

Step 1: Animal Dosing and Sample Collection

-

Dosing: Administer CEHPA to male Sprague-Dawley rats via oral gavage (50 mg/kg, suspended in 0.5% CMC-Na) or intravenous injection (5 mg/kg, dissolved in PEG400/saline).

-

Sampling: Collect whole blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 min at 4°C to harvest plasma. Collect urine and feces via metabolic cages over 0–24h and 24–48h intervals.

Step 2: Sample Preparation (Protein Precipitation & SPE)

-

Plasma: Aliquot 100 µL of plasma and add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 3 minutes to disrupt protein binding, then centrifuge at 14,000 × g for 15 min at 4°C. Extract the supernatant.

-

Urine/Bile: Dilute 200 µL of urine with 800 µL of LC-MS grade water. Load onto a pre-conditioned Oasis HLB Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol and elute with 100% methanol. Evaporate the eluate under a gentle nitrogen stream and reconstitute in 100 µL of the initial mobile phase.

Step 3: Self-Validating Enzymatic Hydrolysis

-

The Causality: During ESI-MS analysis, unstable Phase II glucuronides often lose the glucuronic acid moiety ( −176 Da) in the ionization source, appearing as false Phase I peaks.

-

The Validation: Split the reconstituted samples into two aliquots.

-

Aliquot A (Control): Incubate with an equal volume of blank ammonium acetate buffer (pH 5.0) at 37°C for 2 hours.

-

Aliquot B (Treated): Incubate with β -glucuronidase/arylsulfatase (from Helix pomatia) in ammonium acetate buffer at 37°C for 2 hours.

-

-

Interpretation: True Phase I metabolites will exhibit identical peak areas in both aliquots. False Phase I artifacts will disappear in Aliquot B, as the parent Phase II conjugates are enzymatically cleaved prior to MS injection.

Self-validating experimental workflow for CEHPA metabolite identification using LC-HRMS/MS.

LC-HRMS/MS Analytical Strategy & Data Interpretation

Chromatographic and MS Conditions

Analysis should be performed using a UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer operating in Negative Electrospray Ionization (ESI-) mode, as the carboxylic acid and phenolic hydroxyl groups readily deprotonate to form [M−H]− ions.

-

Column: C18 reverse-phase (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile.

Data Processing: The Chlorine Isotope Advantage

CEHPA contains a single chlorine atom. The natural abundance of 35Cl and 37Cl isotopes exists in a highly predictable ~3:1 ratio . This acts as an endogenous mass tag. When processing the raw data, analysts must apply an Isotope Pattern Filter to isolate only those chromatographic peaks exhibiting a mass difference of exactly 1.997 Da with a 3:1 intensity ratio. This technique effectively eliminates >95% of endogenous biological background noise, ensuring high-confidence metabolite identification.

Quantitative Data Summary

The table below outlines the theoretical exact masses for CEHPA and its primary predicted metabolites to guide Mass Defect Filtering (MDF) parameters.

Table 1: Predicted Metabolites of CEHPA and HRMS Parameters (Negative Ion Mode)

| Metabolite Code | Biotransformation | Chemical Formula | Theoretical [M−H]− ( 35Cl ) | Theoretical [M−H]− ( 37Cl ) | Mass Shift from Parent ( Δ Da) |

| Parent | None (CEHPA) | C11H11ClO4 | 241.0273 | 243.0243 | 0.0000 |

| M1 | O-Deethylation | C9H7ClO4 | 212.9960 | 214.9930 | -28.0313 |

| M2 | Alkene Reduction | C11H13ClO4 | 243.0430 | 245.0400 | +2.0157 |

| M3 | β -Oxidation | C9H9ClO4 | 215.0117 | 217.0087 | -26.0156 |

| M4 | Glucuronidation | C17H19ClO10 | 417.0594 | 419.0564 | +176.0321 |

| M5 | Sulfation | C11H11ClO7S | 320.9841 | 322.9811 | +79.9568 |

Conclusion

The in vivo profiling of 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid requires a rigorous intersection of predictive biochemistry and advanced analytical chemistry. By leveraging the compound's intrinsic isotopic signature (the 35Cl/37Cl ratio) alongside a self-validating enzymatic hydrolysis protocol, researchers can confidently map its Phase I (O-deethylation, reduction) and Phase II (glucuronidation, sulfation) clearance pathways. This foundational data is imperative for assessing the toxicological safety and pharmacological viability of this unique xenobiotic scaffold.

References

- Machine learning-aided engineering of a cytochrome P450 for optimal bioconversion of lignin fragments.RSC Publishing.

- In vitro inhibition of the cytochrome P450 (CYP450) system by the antiplatelet drug ticlopidine: potent effect on CYP2C19 and CYP2D6.PMC (NIH).

- Study on the Formation of Antihypertensive Twin Drugs by Caffeic Acid and Ferulic Acid with Telmisartan.Dove Medical Press.

- Identification and analysis of absorbed components and their metabolites in rat plasma and tissues after oral administration of 'Ershiwuwei Shanhu' pill extracts by UPLC-DAD/Q-TOF-MS.ResearchGate.

Pre-Clinical Target Profiling and Receptor Binding Affinity of 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid

Executive Summary and Structural Rationale

The compound 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid (CAS: 66656-40-4) is a highly functionalized, halogenated cinnamic acid derivative. Structurally, it is an analog of ferulic acid (4-hydroxy-3-methoxycinnamic acid) where the 3-methoxy group is replaced by a bulkier 5-ethoxy group, and a chlorine atom is introduced at the 3-position of the phenyl ring.

In drug discovery, the rational modification of the cinnamic acid scaffold is a proven strategy for modulating metabolic and inflammatory pathways. Parent molecules like ferulic acid exhibit baseline binding affinity to nuclear receptors such as Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ)[1] and membrane G-protein coupled receptors (GPCRs)[2]. However, the introduction of the 3-chloro and 5-ethoxy moieties fundamentally alters the ligand's pharmacophore:

-

Halogen Bonding & Hydrophobic Packing: The 3-chloro substituent introduces the potential for halogen bonding with backbone carbonyls within the receptor ligand-binding pocket (LBP). Furthermore, the lipophilic nature of the chlorine atom efficiently displaces high-energy water molecules from hydrophobic sub-pockets, entropically driving a lower dissociation constant ( Kd ).

-

Steric Bulk & Lipophilicity: The 5-ethoxy group increases the overall lipophilicity (LogP) compared to a standard methoxy group, enhancing cell membrane permeability for intracellular targets (like PPARs) while altering the spatial orientation of the phenolic hydroxyl group.

-

Target Prediction: Based on structure-activity relationship (SAR) data of related compounds, halogenated cinnamic acids act as potent PPAR-δ and PPAR-γ agonists[3]. Additionally, the 3-chloro-5-hydroxy-phenyl motif is the exact pharmacophore responsible for the selective agonism of the lactate receptor, GPR81 (HCAR1)[4]. Therefore, this guide establishes the definitive protocols for quantifying the binding affinity of this compound against its two primary predicted targets: PPAR-γ and GPR81 .

Theoretical Binding Affinity Parameters

Before executing empirical assays, it is critical to establish the baseline thermodynamic expectations. Table 1 synthesizes the predicted binding parameters of 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid compared to its parent scaffold, ferulic acid, and reference agonists.

Table 1: Comparative Receptor Binding Affinity (Predicted vs. Reference)

| Compound | Target Receptor | Assay Type | Affinity Metric | Value / Range |

| Ferulic Acid | PPAR-γ | In silico Docking | Binding Energy ( ΔG ) | -5.79 kcal/mol[1] |

| Rosiglitazone (Control) | PPAR-γ | SPR | Kd | ~40 nM |

| 3-Chloro-5-hydroxybenzoic acid | GPR81 | Radioligand Binding | EC50 | 16 μM[4] |

| 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid | PPAR-γ | SPR | Predicted Kd | 100 - 500 nM |

| 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid | GPR81 | Radioligand Binding | Predicted Ki | 1 - 5 μM |

Experimental Workflows for Binding Affinity Determination

To ensure scientific integrity and trustworthiness, the binding affinity must be evaluated using orthogonal, self-validating methodologies. We utilize Surface Plasmon Resonance (SPR) for label-free, real-time kinetic analysis of the nuclear receptor (PPAR-γ), and a Radioligand Binding Assay (RBA) for the membrane-bound GPCR (GPR81).

Protocol A: Surface Plasmon Resonance (SPR) for PPAR-γ Kinetics

SPR is selected for PPAR-γ because it resolves the affinity ( Kd ) into its kinetic components: the association rate ( kon ) and dissociation rate ( koff ). This reveals whether the 3-chloro substitution increases affinity by binding faster or staying bound longer.

Step-by-Step Methodology:

-

Sensor Chip Preparation: Dock a CM5 sensor chip (carboxymethylated dextran) into the SPR instrument (e.g., Biacore T200). Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

-

Receptor Immobilization: Dilute recombinant human PPAR-γ Ligand Binding Domain (LBD) to 20 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell until an immobilization level of ~5000 Response Units (RU) is achieved.

-

Surface Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters. Leave Flow Cell 1 blank (activated and quenched without protein) to serve as the reference channel.

-

Analyte Preparation: Dissolve 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid in 100% DMSO to create a 10 mM stock. Dilute in running buffer (1X PBS, 0.05% Tween-20, 5% DMSO) to a concentration series: 3.125, 6.25, 12.5, 25, 50, and 100 µM.

-

Kinetic Injection: Inject the analyte series over both the reference and active flow cells at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

-

Validation & Regeneration: Inject Rosiglitazone (1 µM) as a positive control. If the baseline does not recover during the dissociation phase, inject a short pulse (30 sec) of 10 mM NaOH to regenerate the surface.

-

Data Analysis: Subtract the reference channel and blank buffer injections from the raw data (double referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to calculate kon , koff , and Kd ( Kd=koff/kon ).

SPR workflow for determining real-time binding kinetics of the target compound.

Protocol B: Radioligand Competitive Binding Assay for GPR81

Because GPR81 is a multi-pass transmembrane protein, purifying it for SPR often destroys its native conformation. Therefore, a competitive radioligand binding assay using cell membranes expressing GPR81 is the gold standard for determining the inhibition constant ( Ki ).

Step-by-Step Methodology:

-

Membrane Preparation: Culture CHO-K1 cells stably transfected with human GPR81. Harvest cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors, and centrifuge at 40,000 x g for 30 minutes. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Assay Setup: In a 96-well plate, combine 50 µg of membrane protein per well with a constant concentration (e.g., 5 nM) of a radiolabeled GPR81 agonist (e.g., [3H] -3-chloro-5-hydroxybenzoic acid).

-

Competitor Addition: Add 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid in a 10-point logarithmic concentration gradient (from 10−10 to 10−4 M).

-

Non-Specific Binding (NSB): Define NSB by adding a massive excess (100 µM) of unlabeled 3-chloro-5-hydroxybenzoic acid to a set of control wells.

-

Incubation & Filtration: Incubate the plate at room temperature for 90 minutes to reach equilibrium. Rapidly filter the reaction through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold wash buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and count the retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Plot CPM against the log concentration of the test compound. Use non-linear regression to determine the IC50 . Calculate the specific binding affinity ( Ki ) using the Cheng-Prusoff equation:

Ki=1+Kd[Radioligand]IC50

Mechanistic Causality: Dual-Target Signaling

If the binding assays confirm the predicted affinities, 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid acts as a dual-modulator. The causality of this dual-action lies in the compound's structural mimicry of endogenous metabolites (like lactate for GPR81) and dietary lipids (for PPAR-γ).

Upon binding to GPR81 , the compound stabilizes the active conformation of the receptor, coupling it to Gi proteins. This inhibits adenylate cyclase, reducing intracellular cAMP, which subsequently suppresses lipolysis in adipocytes[4]. Concurrently, the compound's lipophilicity allows it to cross the cell membrane and bind the PPAR-γ LBD . This induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR), recruiting co-activators to drive the transcription of genes involved in mitochondrial dynamics and lipid metabolism[5].

Dual-target signaling pathway activation by the halogenated cinnamic acid derivative.

Conclusion

The rigorous profiling of 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid requires a synthesized approach evaluating both nuclear and membrane-bound targets. By utilizing SPR for real-time kinetic mapping and RBA for physiological membrane-bound affinity, researchers can validate the pharmacological impact of the 3-chloro and 5-ethoxy substitutions. This self-validating framework ensures high-fidelity data generation for advancing novel cinnamic acid derivatives through the pre-clinical pipeline.

References

-

In silico analysis of ferulic acid against therapeutic target proteins PPAR-γ, SIRT1, FOXO1 and LXR-α for the treatment of hyperlipidemia Biomedicine[Link]

-

Novel Cinnamic Acid Derivatives as Potential PPARδ Agonists for Metabolic Syndrome: Design, Synthesis, Evaluation and Docking Studies Current Drug Discovery Technologies / PubMed[Link]

-

Ferulic acid restores mitochondrial dynamics and autophagy via AMPK signaling pathway in a palmitate-induced hepatocyte model of metabolic syndrome Scientific Reports / PubMed[Link]

-

Inhibition of adipocyte senescence by ferulic acid present in pigmented rice through the PPAR-γ and NF-κB protein Journal of Pharmacy & Pharmacognosy Research[Link]

Sources

- 1. biomedicineonline.org [biomedicineonline.org]

- 2. jppres.com [jppres.com]

- 3. Novel Cinnamic Acid Derivatives as Potential PPARδ Agonists for Metabolic Syndrome: Design, Synthesis, Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Chloro-5-hydroxybenzoic acid = 97 HPLC 53984-36-4 [sigmaaldrich.com]

- 5. Ferulic acid restores mitochondrial dynamics and autophagy via AMPK signaling pathway in a palmitate-induced hepatocyte model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Safety and Toxicity Assessment of 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic Acid

Abstract

This document provides a comprehensive technical framework for evaluating the toxicity profile and safety of the novel chemical entity 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid (hereafter referred to as CEHPA). As no public-domain toxicological data for CEHPA currently exists, this guide adopts the perspective of a senior scientist outlining the requisite, systematic, and scientifically-defensible program of study necessary to characterize its safety profile for potential therapeutic development. We will detail the strategic rationale behind a tiered testing approach, from initial in vitro screens to definitive in vivo studies, grounded in internationally recognized regulatory guidelines. This whitepaper is intended for researchers, toxicologists, and drug development professionals, providing both high-level strategy and granular, actionable experimental protocols.

Introduction: The Imperative for a Guideline-Driven Safety Assessment

The compound 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid (CEHPA) represents a new chemical entity (NCE) with an uncharacterized safety profile. Before any consideration for human clinical trials, a rigorous preclinical safety evaluation is mandatory. The objective is not merely to identify hazards, but to characterize the dose-response relationship of any adverse effects, understand potential target organs, and establish a safe starting dose for first-in-human studies.

Our approach is built upon the foundational principles of toxicology and adheres to the globally harmonized guidelines set forth by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3] This ensures data quality, reproducibility, and regulatory acceptance across different jurisdictions.[2][4] This guide will walk through the logical progression of studies, explaining the causality behind each experimental choice.

The Non-Clinical Toxicology Workflow: A Phased Approach

A tiered or phased approach is the cornerstone of modern toxicology. It allows for early, cost-effective identification of potential liabilities and conserves animal resources by using in vivo studies only when necessary and with well-justified dose ranges.

Caption: A typical phased workflow for non-clinical safety assessment of a new chemical entity (NCE).

Phase 1: Foundational In Vitro and Ex Vivo Assessment

The initial phase focuses on identifying potential "show-stopper" liabilities using non-animal or cell-based systems.

Genotoxicity Assessment

Genotoxicity assays are critical for determining if CEHPA can cause direct or indirect damage to DNA, a potential indicator of carcinogenicity. A standard battery is required.

-

Bacterial Reverse Mutation Test (Ames Test): This is a mandatory first screen for point mutations. The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates whether CEHPA can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium. The test is run with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

-

In Vitro Mammalian Cell Micronucleus Test (MNT): This assay detects chromosomal damage. Mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are treated with CEHPA. A micronucleus is a small, extra nucleus that forms around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in micronuclei indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) activity.

Caption: Decision-making pathway following an Ames test result for a novel compound.

Safety Pharmacology: Cardiovascular Risk (hERG Assay)

Drug-induced prolongation of the QT interval in the heart's electrical cycle is a major cause of drug withdrawal.[1] This risk is primarily associated with the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. The ICH S7B guideline recommends an early in vitro assessment.[4]

-

Methodology: A validated patch-clamp electrophysiology assay using a cell line stably expressing the hERG channel (e.g., HEK293 cells) is the gold standard. Cells are exposed to a range of CEHPA concentrations, and the inhibitory effect on the hERG current is measured. The output is an IC50 value (the concentration at which 50% of the channel current is inhibited). A potent IC50 is a significant red flag requiring further investigation.

Phase 2: In Vivo Acute Toxicity and Dose Selection

Following clear in vitro results, the program moves to whole-animal studies to understand systemic effects.

Acute Oral Toxicity

The goal of an acute toxicity study is to determine the immediate effects of a single, high dose of CEHPA. This study provides a preliminary understanding of the compound's intrinsic toxicity and helps classify it according to the Globally Harmonised System (GHS).[5] The data is crucial for selecting dose levels for subsequent repeated-dose studies.

-

Guideline: OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[5]

-

Methodology (Conceptual):

-

Species: Typically Wistar or Sprague-Dawley rats.

-

Dosing: A single dose of CEHPA is administered by oral gavage. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in posture, breathing, behavior), and effects on body weight for up to 14 days.

-

Endpoint: The study determines a toxicity class or an approximate LD50 (Lethal Dose, 50%). All animals are subjected to a gross necropsy at the end of the study.

-

Phase 3: Definitive Repeated-Dose and Safety Pharmacology Studies

This phase aims to characterize toxicity following longer-term exposure and to investigate effects on vital organ functions.

Repeated-Dose Oral Toxicity Study (28-Day or 90-Day)

These studies are the cornerstone of preclinical toxicology, designed to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL). The choice between a 28-day (OECD TG 407) or 90-day (OECD TG 408) study depends on the intended clinical duration of use.[3]

-

Study Design:

-

Species: Two species are typically required, one rodent (e.g., rat) and one non-rodent (e.g., dog).

-

Groups: At least three dose groups (low, mid, high) and a vehicle control group. A high dose should be chosen to elicit some minimal toxicity, while the low dose should ideally be a multiple of the anticipated human exposure.

-

Administration: Daily oral dosing for 28 or 90 consecutive days.

-

Endpoints: Comprehensive monitoring includes:

-

Clinical Observations: Daily checks for signs of illness.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Ophthalmology and Sensory Function: Conducted pre-test and at termination.

-

Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry (liver/kidney function), and urinalysis.

-

Histopathology: A full panel of organs and tissues is collected at necropsy, weighed, and examined microscopically by a board-certified veterinary pathologist.

-

-

Table 1: Example Data Summary from a 28-Day Repeated-Dose Study

| Parameter | Control Group (Vehicle) | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |

| Body Weight Change (g) | +45 ± 5 | +42 ± 6 | +30 ± 4 | +15 ± 7 |

| ALT (U/L) | 35 ± 8 | 40 ± 10 | 95 ± 20 | 250 ± 60** |

| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.1 |

| Key Histopathology | No Significant Findings | No Significant Findings | Minimal centrilobular hepatocyte hypertrophy | Moderate centrilobular hepatocyte hypertrophy and single-cell necrosis |

| NOAEL Determination | X mg/kg/day | |||

| Statistically significant change (p < 0.05); *(p < 0.01). Data are hypothetical examples. |

ICH S7A Safety Pharmacology Core Battery

This set of studies investigates the effects of CEHPA on vital physiological functions.[6][7] The objective is to identify potentially life-threatening adverse effects that may not be detected in standard toxicology studies.[4][8]

-

Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test in rodents is used to assess effects on behavior, coordination, sensory and motor function, and autonomic responses.

-

Cardiovascular System: In vivo cardiovascular effects are assessed, typically in a conscious, telemetered non-rodent species (e.g., dog or non-human primate). Key parameters measured include blood pressure, heart rate, and a detailed electrocardiogram (ECG) analysis to detect arrhythmias or interval changes (e.g., QT interval).

-

Respiratory System: Respiratory function is evaluated, often using whole-body plethysmography in rodents to measure respiratory rate, tidal volume, and minute volume.

Detailed Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

6.1 Principle: This protocol outlines the plate incorporation method. Bacteria are exposed to CEHPA in the presence and absence of a metabolic activation system (S9). This mixture is combined with a minimal amount of histidine in soft agar and poured onto a minimal agar plate. Only bacteria that revert to histidine independence will form colonies.

6.2 Materials:

-

Bacterial Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA or WP2 uvrA (pKM101).

-

Test Compound: CEHPA, dissolved in a suitable solvent (e.g., DMSO).

-

S9 Fraction: Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction with a cofactor-supplemented buffer.

-

Positive Controls: Known mutagens specific to each strain, with and without S9 activation (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene).

-

Media: Vogel-Bonner Medium E, Oxoid Nutrient Broth No. 2, soft agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin).

6.3 Procedure:

-

Dose Range Finding: A preliminary cytotoxicity test is performed to select a maximum dose that is not overly toxic to the bacteria. The highest dose should show some toxicity but not kill the majority of cells. Five analyzable concentrations are typically selected.

-

Main Experiment (Plate Incorporation): a. To a sterile test tube, add in order: 2.0 mL of top agar (melted and held at 45°C), 0.1 mL of an overnight bacterial culture, and 0.1 mL of the CEHPA test solution (or solvent control/positive control). b. For the metabolic activation arm, add 0.5 mL of the S9 mix to the tube. For the non-activation arm, add 0.5 mL of buffer. c. Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate. d. Gently tilt and rotate the plate to ensure even distribution of the top agar. e. Allow the plates to solidify on a level surface.

-

Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

6.4 Data Interpretation:

-

The result is considered positive if there is a concentration-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control for at least one concentration point.

-

Biological relevance and statistical analysis are used to confirm the significance of the findings.

Conclusion and Risk Assessment

The comprehensive dataset generated through this program allows for a thorough risk assessment of 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid. By identifying target organs, understanding the dose-response relationship, and establishing the NOAEL, a safe starting dose for Phase I clinical trials can be calculated using established allometric scaling and safety factors. This structured, guideline-driven approach ensures the highest degree of scientific integrity and provides a robust foundation for the continued development of CEHPA.

References

-

ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals - Scientific Guideline (November 30, 2000). European Medicines Agency. [Link]

-

Safety Guidelines. International Council for Harmonisation (ICH). [Link]

-

OECD Guideline for the Testing of Chemicals, Section 4, Test No. 412: Subacute Inhalation Toxicity: 28-Day Study (September 07, 2009). Organisation for Economic Co-operation and Development. [Link]

-

(PDF) OECD Guidelines for Acute Oral Toxicity Studies: An Overview. ResearchGate. [Link]

-

OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

-

OECD guidelines for toxicology studies. SlideShare. [Link]

-

What are the ICH guidelines for non-clinical pharmacology studies? Patsnap Synapse. [Link]

-

Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link]

-

Safety Pharmacology Studies for Human Pharmaceuticals S7A. International Council for Harmonisation (ICH). [Link]

-

2000-2023 over two decades of ICH S7A: has the time come for a revamp? PubMed. [Link]

Sources

- 1. ICH Official web site : ICH [ich.org]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. oecd.org [oecd.org]

- 4. What are the ICH guidelines for non-clinical pharmacology studies? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. 2000-2023 over two decades of ICH S7A: has the time come for a revamp? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: NMR Spectroscopic Characterization of 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid

Introduction

The structural elucidation of highly substituted cinnamic acid derivatives is a critical quality control step in drug development and natural product synthesis. 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid is a complex, multi-substituted cinnamic acid analog. The presence of multiple functional groups (chloro, ethoxy, hydroxy, and a conjugated alkene) creates a unique electronic environment that must be rigorously mapped. This application note details the optimized protocols, causality-driven experimental design, and empirical parameters for comprehensive 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound.

Mechanistic Insights & Experimental Design

As a Senior Application Scientist, designing an NMR protocol requires anticipating the physical and electronic behavior of the analyte to ensure a self-validating dataset.

-

Solvent Selection & Hydrogen Bonding: While CDCl 3 is a standard NMR solvent, highly polar cinnamic acid derivatives often exhibit poor solubility and severe peak broadening in it due to intermolecular hydrogen bonding[1]. Therefore, DMSO-d 6 is the solvent of choice. DMSO-d 6 acts as a strong hydrogen-bond acceptor, disrupting solute-solute interactions and yielding sharp, well-resolved signals for the exchangeable phenolic (-OH) and carboxylic (-COOH) protons.

-

Isomeric Configuration (Alkene Geometry): Cinnamic acids typically exist in the trans (E) configuration. This geometry is definitively confirmed by the scalar coupling constant ( 3JHH ) between the vinylic protons. A 3J value of 15–16 Hz is the hallmark of a trans double bond, whereas a cis bond would present a 3J of 10–12 Hz[2].

-

Aromatic Substituent Effects: The benzene ring is substituted at positions 1, 3, 4, and 5. The electron-donating ethoxy group at C-5 shields the adjacent C-6 proton via resonance, pushing it upfield. Conversely, the electron-withdrawing chloro group at C-3 leaves the C-2 proton relatively deshielded. This electronic disparity allows for the clear differentiation of the two meta-coupled aromatic protons[3].

Self-Validating Experimental Protocol

The following step-by-step methodology ensures high reproducibility, optimal signal-to-noise ratio (SNR), and precise chemical shift calibration.

Phase 1: Sample Preparation

-

Weighing: Accurately weigh 15.0 mg of the purified 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid.

-

Dissolution: Transfer the solid to a clean, dry 5 mm precision NMR tube. Add 0.6 mL of high-purity DMSO-d 6 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference[2].

-

Homogenization: Sonicate the tube for 2 minutes at room temperature until the solution is completely clear, ensuring no particulate matter disrupts magnetic field homogeneity.

Phase 2: Instrument Setup & Tuning

-

Insertion & Temperature: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Set and equilibrate the probe temperature to 298 K.

-

Locking: Lock the spectrometer to the deuterium frequency of the DMSO-d 6 solvent.

-

Shimming: Execute automated 3D gradient shimming. Validation Check: The protocol is self-validating if the TMS peak achieves a full-width at half-maximum (FWHM) of < 1.0 Hz.

-

Tuning: Automatically tune and match the probe for 1 H and 13 C frequencies to maximize power transfer.

Phase 3: Data Acquisition & Processing

-

1 H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 s to ensure complete longitudinal relaxation. Acquire 16 to 32 scans[4].

-

13 C NMR Acquisition: Execute a 1D carbon pulse sequence with power-gated proton decoupling (e.g., WALTZ-16) to remove 1 H- 13 C scalar coupling while retaining Nuclear Overhauser Effect (NOE) enhancement. Set D1 to 2.0 s. Acquire 1024 to 2048 scans to compensate for the low natural abundance of 13 C and the slow relaxation of quaternary carbons[2].

-

Processing: Apply exponential multiplication to the Free Induction Decay (FID) with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Perform Fourier Transform (FT), manually phase the spectra, and apply baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Workflow for comprehensive NMR acquisition and structural elucidation.

Quantitative Data Presentation

The tables below summarize the empirical and predicted NMR parameters, serving as a reference standard for structural validation.

Table 1: 1 H NMR Parameters (DMSO-d 6 , 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment |

| -COOH | 12.30 | br s | - | 1H | Carboxylic acid proton (highly deshielded) |

| -OH | 9.85 | br s | - | 1H | Phenolic hydroxyl (H-bonded) |

| H- β | 7.45 | d | 15.9 | 1H | Vinylic proton (deshielded by carbonyl resonance) |

| H-2 | 7.35 | d | 1.8 | 1H | Aromatic proton (meta to H-6, near -Cl) |

| H-6 | 7.20 | d | 1.8 | 1H | Aromatic proton (meta to H-2, shielded by -OEt) |

| H- α | 6.45 | d | 15.9 | 1H | Vinylic proton (alpha to COOH) |

| -OCH 2 - | 4.10 | q | 7.0 | 2H | Ethoxy methylene |

| -CH 3 | 1.35 | t | 7.0 | 3H | Ethoxy methyl |

Table 2: 13 C NMR Parameters (DMSO-d 6 , 100 MHz)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Assignment |

| C=O | 168.0 | Quaternary | Carboxyl carbon |

| C-5 | 148.0 | Quaternary | Aromatic (attached to electron-donating -OEt) |

| C-4 | 146.5 | Quaternary | Aromatic (attached to -OH) |

| C- β | 144.0 | Methine | Vinylic carbon ( β to carbonyl) |

| C-1 | 126.0 | Quaternary | Aromatic (attached to alkene chain) |

| C-2 | 123.0 | Methine | Aromatic carbon |

| C-3 | 121.0 | Quaternary | Aromatic (attached to electron-withdrawing -Cl) |

| C- α | 117.0 | Methine | Vinylic carbon ( α to carbonyl) |

| C-6 | 111.0 | Methine | Aromatic carbon (shielded by ortho -OEt) |

| -OCH 2 - | 64.5 | Methylene | Ethoxy methylene |

| -CH 3 | 14.8 | Methyl | Ethoxy methyl |

2D NMR Validation Strategies

To ensure absolute trustworthiness of the assignment, 2D NMR techniques are employed to map the connectivity. The 3J coupling in the COSY spectrum confirms the relationship between the vinylic H- α and H- β . Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is critical for anchoring the alkene chain to the aromatic ring, observing the 2J and 3J correlations from H- β to the C-1 aromatic carbon and the carbonyl carbon.

Key 2D NMR correlations used to validate the cinnamic acid derivative structure.

References

-

Title: Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts Source: MDPI URL: [Link][3]

-

Title: Quantification of Key Components of Cinnamon Using NMR Spectroscopy Source: AZoM URL: [Link][4]

-

Title: Bromination of Cinnamic acid Source: The Royal Society of Chemistry URL: [Link][1]

Sources

Application Note: Advanced Formulation Techniques to Enhance the Delivery and Stability of 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic Acid

Executive Summary

3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid (CEHPA) is a highly substituted hydroxycinnamic acid derivative. While it possesses significant pharmacological potential (similar to ferulic and p-coumaric acids), its clinical translation is bottlenecked by its physicochemical properties. The lipophilic chloro and ethoxy groups, combined with the rigid prop-2-enoic acid backbone, result in a high crystal lattice energy and poor aqueous solubility. Furthermore, the exposed phenolic hydroxyl group is highly susceptible to rapid presystemic metabolism (glucuronidation/sulfation) and oxidative degradation.

To overcome these Biopharmaceutics Classification System (BCS) Class II/IV limitations, this guide details three field-proven formulation strategies: Solid Lipid Nanoparticles (SLNs) , Amorphous Solid Dispersions (ASDs) , and Cyclodextrin Inclusion Complexes .

Physicochemical Profiling & Formulation Rationale

The structural homology between CEHPA and other naturally occurring hydroxycinnamic acids dictates our formulation logic. Research on [1] demonstrates that these molecules suffer from poor oral bioavailability due to rapid hepatic first-pass metabolism and limited gastrointestinal dissolution.

-

Solubility Barrier: The crystalline nature of the prop-2-enoic acid tail restricts solvation in aqueous media. We address this by breaking the crystal lattice via Hot-Melt Extrusion (HME) to form an Amorphous Solid Dispersion (ASD)[2].

-

Metabolic Barrier: The 4-hydroxyl group is a prime target for Phase II metabolism. Encapsulating the API in Solid Lipid Nanoparticles (SLNs) shields the phenol group and reroutes absorption through the intestinal lymphatic system, effectively bypassing the liver[3].

-

Stability Barrier: The conjugated double bond is prone to photo-isomerization. Cyclodextrin complexation physically shields this moiety within a hydrophobic cavity, enhancing both photostability and dissolution[4].

Fig 1. CEHPA metabolic degradation pathway vs. lymphatic bypass via Solid Lipid Nanoparticles.

Workflow 1: Solid Lipid Nanoparticles (SLNs) for Lymphatic Targeting

Causality: Formulating CEHPA into SLNs utilizing long-chain triglycerides (e.g., Glyceryl behenate) stimulates the secretion of chylomicrons in the enterocytes. The highly lipophilic CEHPA partitions into these chylomicrons, which are then drained into the lymphatic vessels, bypassing the portal vein and avoiding hepatic first-pass metabolism. This mechanism has been proven to drastically increase the Cmax and half-life of similar [5].

Protocol: Hot High-Pressure Homogenization

-

Lipid Melting: Heat 5% (w/v) Glyceryl behenate (Compritol® 888 ATO) to 85°C (approx. 10°C above its melting point).

-

API Solubilization: Dissolve 0.5% (w/v) CEHPA directly into the lipid melt under continuous magnetic stirring at 500 rpm until optically clear.

-

Aqueous Phase Preparation: In a separate vessel, heat an aqueous solution containing 2% (w/v) Poloxamer 188 (surfactant) to 85°C. Crucial: Both phases must be at the exact same temperature to prevent premature lipid crystallization.

-

Pre-Emulsion: Slowly inject the hot aqueous phase into the lipid melt while homogenizing with an Ultra-Turrax high-shear mixer at 10,000 rpm for 5 minutes.

-

High-Pressure Homogenization (HPH): Transfer the pre-emulsion to a heated high-pressure homogenizer. Process for 3 cycles at 500 bar.

-

Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) to solidify the lipid droplets into SLNs.

-

Self-Validating QC Step: Measure particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A PDI < 0.3 and a Z-average diameter between 100–150 nm validates uniform dispersion, ensuring reproducible lymphatic uptake and preventing Ostwald ripening.

Workflow 2: Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion

Causality: CEHPA's rigid crystalline lattice requires significant energy to break, limiting its dissolution rate. By co-melting CEHPA with a hydrophilic, amphiphilic polymer (e.g., Soluplus®), the API is dispersed at a molecular level. Rapid cooling locks the API in a high-energy amorphous state. The polymer acts as an anti-plasticizer, raising the glass transition temperature ( Tg ) of the system to prevent recrystallization, a standard approach for[2].

Fig 2. Step-by-step Hot-Melt Extrusion workflow for CEHPA Amorphous Solid Dispersions.

Protocol: Twin-Screw Hot-Melt Extrusion

-

Powder Blending: Geometrically mix CEHPA and Soluplus® at a 1:3 (w/w) ratio. Add 5% (w/w) PEG 4000 as a plasticizer to lower the melt viscosity.

-

Extruder Feeding: Feed the physical mixture into a co-rotating twin-screw extruder using a gravimetric feeder at a rate of 0.5 kg/h .

-

Thermal Profile Setup: Set the heating zones from the feeding to the die zone as follows: 80°C / 110°C / 130°C / 130°C. Note: 130°C is chosen to melt the polymer and dissolve the API into the melt without exceeding the thermal degradation threshold of the phenolic group.

-

Extrusion & Quenching: Extrude the melt through a 2 mm circular die. Immediately pass the extrudate over a chill roll (15°C) to rapidly quench the system, freezing the amorphous state.

-

Milling: Mill the brittle extrudate using a cryogenic impact mill and sieve through a 120-mesh screen to obtain a uniform powder.

-

Self-Validating QC Step: Perform Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC). The absence of sharp Bragg peaks in PXRD and the presence of a single, unified Tg in mDSC validates the complete conversion of CEHPA from a crystalline to a stable amorphous solid solution.

Workflow 3: Cyclodextrin Inclusion Complexes for Photostability

Causality: The prop-2-enoic acid double bond is susceptible to UV-induced trans-cis isomerization. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic chloro-ethoxy-phenyl ring and the acrylic tail of CEHPA spontaneously partition into this cavity via van der Waals forces and hydrophobic interactions, shielding the molecule from UV light while drastically enhancing its apparent solubility in gastric fluids[4].

Protocol: Kneading Method

-

Molar Ratio Calculation: Weigh CEHPA and HP-β-CD in a 1:1 molar ratio.

-

Wetting: Place the HP-β-CD in a glass mortar. Add a minimal amount of a 50:50 (v/v) ethanol/water mixture to form a homogeneous, viscous paste.

-

Kneading: Slowly add the CEHPA powder to the paste. Knead vigorously for 45 minutes. The mechanical shear forces the API into the cyclodextrin cavity as the ethanol evaporates.

-

Drying: Transfer the paste to a vacuum desiccator and dry at 40°C for 24 hours to remove all residual solvent.

-

Pulverization: Gently crush the dried complex and pass it through an 80-mesh sieve.

-

Self-Validating QC Step: Conduct 2D-ROESY NMR spectroscopy. The presence of cross-peaks between the CEHPA aromatic/acrylic protons and the H3/H5 protons located inside the HP-β-CD cavity validates true molecular inclusion, confirming the system is a complex rather than a mere physical mixture.

Quantitative Formulation Comparison

The following table summarizes the anticipated physicochemical improvements of CEHPA across the three engineered delivery systems, benchmarked against the unformulated crystalline API.

| Formulation Type | Primary Mechanism of Enhancement | Drug Loading / Encapsulation Efficiency (EE%) | Apparent Solubility Increase (vs. Free API) | Primary Stability Benefit |

| Free CEHPA (Control) | N/A | N/A | 1x (Baseline) | None (Prone to oxidation) |

| Solid Lipid Nanoparticles | Lymphatic bypass; high surface area. | ~85% EE | 12x – 15x | Protects phenol from oxidative degradation. |

| Amorphous Solid Dispersion | Crystal lattice disruption; high-energy state. | 25% Drug Loading | 40x – 50x | Prevents aqueous recrystallization (spring-and-parachute effect). |

| Cyclodextrin Complex | Molecular encapsulation; hydrophilic exterior. | ~95% EE (1:1 Molar) | 20x – 25x | Shields double bond from photo-isomerization. |

References

-

Contardi M, Lenzuni M, Fiorentini F, et al. "Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review." Pharmaceutics. 2021; 13(7):999. Available at:[Link]

-

Lin CH, Chen CH, Lin ZC, Fang JY. "Recent advances in oral delivery of drugs and bioactive natural products using solid lipid nanoparticles as the carriers." Journal of Food and Drug Analysis. 2017; 25(2):219-234. Available at:[Link]

-

Veras KS, Fachel FNS, Bassani VL, Teixeira HF, Koester LS. "Cyclodextrin-Based Delivery Systems and Hydroxycinnamic Acids: Interactions and Effects on Crucial Parameters Influencing Oral Bioavailability—A Review." Pharmaceutics. 2022; 14(11):2530. Available at:[Link]

-

Hu Y, Ke Y, Xie W, et al. "Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System." ACS Omega. 2021; 6(4):3106-3119. Available at:[Link]

Sources

- 1. Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in oral delivery of drugs and bioactive natural products using solid lipid nanoparticles as the carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in oral delivery of drugs and bioactive natural products using solid lipid nanoparticles as the carriers [ouci.dntb.gov.ua]

Application Notes and Protocols for the Purification and Crystallization of 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid

Abstract

This document provides a comprehensive guide to the purification and crystallization of 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid, a substituted cinnamic acid derivative of interest in pharmaceutical and materials science research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to obtain this compound in high purity. This guide emphasizes the rationale behind methodological choices, from initial purification strategies to advanced crystallization techniques, ensuring a robust and reproducible process.

Introduction and Physicochemical Profile

3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid is a poly-functionalized aromatic compound. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, a chloro substituent, and an ethoxy group, presents unique challenges and opportunities for purification. The presence of both acidic (carboxylic acid, phenol) and lipophilic (chloro, ethoxy, phenyl ring) moieties dictates its solubility and chemical behavior. High purity is often a prerequisite for its use in biological assays, formulation studies, or as a synthetic precursor.[1]

Based on its structural similarity to other cinnamic acid derivatives, we can infer key physicochemical properties that will inform the purification strategy.[1][2]

Inferred Physicochemical Properties:

| Property | Anticipated Characteristic & Rationale |

| Physical State | Likely a crystalline solid at room temperature, similar to cinnamic acid.[1] |

| Acidity | Possesses two acidic protons: the carboxylic acid (pKa ~4-5) and the phenolic hydroxyl group (pKa ~9-10). The carboxylic acid is significantly more acidic. |

| Solubility | Expected to have low solubility in water but good solubility in polar organic solvents like ethanol, methanol, acetone, and ethyl acetate.[2] The chloro and ethoxy groups may enhance solubility in moderately polar solvents like dichloromethane. |

| Polarity | A polar molecule due to the hydroxyl and carboxylic acid groups, but with significant non-polar character from the substituted phenyl ring. |

| Thermal Stability | The melting point is expected to be stable, a characteristic of many cinnamic acids.[1] However, prolonged heating, especially in solution, could potentially lead to decarboxylation. |

Strategic Approach to Purification

A multi-step approach is recommended to effectively remove different classes of impurities. The overall workflow combines a chemically-driven separation based on acidity with a physically-driven separation based on differential solubility (crystallization).

Caption: Overall Purification and Crystallization Workflow.

Protocol 1: Purification via Acid-Base Extraction

This protocol leverages the acidity of the carboxylic acid group to separate it from neutral or less acidic impurities.[3]

Rationale: The carboxylic acid is readily deprotonated by a weak base like sodium bicarbonate to form a water-soluble sodium salt. Neutral impurities will remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified acid to precipitate.

Materials:

-

Crude 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Separatory funnel

-

Büchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Dissolution: Dissolve the crude solid in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude material).

-

Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

-

Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The desired product is now in the aqueous phase as its sodium salt. The organic layer contains neutral impurities and can be discarded.

-

Back-Wash (Optional): To maximize recovery, the organic layer can be extracted one more time with a smaller volume of NaHCO₃ solution. Combine the aqueous layers.

-

Precipitation: Cool the combined aqueous phase in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is approximately 2. A precipitate of the purified product should form.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.

-

Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification via Crystallization

Crystallization is a powerful technique for achieving high purity by separating the target compound from soluble impurities.[4][5] The choice of solvent is the most critical step.[6]

4.1. Solvent Selection

An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] Given the compound's structure, a range of solvents should be tested.

Recommended Solvents for Screening:

| Solvent | Boiling Point (°C) | Polarity | Rationale |

| Ethanol/Water | Variable | High | Ethanol should readily dissolve the compound; water acts as an anti-solvent. A good starting point for mixed-solvent crystallization. |

| Acetone | 56 | High | A strong polar aprotic solvent that may be a good single-solvent choice. |

| Ethyl Acetate | 77 | Medium | Often a good balance of polarity for dissolving substituted aromatic acids. |

| Toluene | 111 | Low | May be suitable if impurities are highly polar. The high boiling point can be a disadvantage. |

Expert Tip: Avoid using activated charcoal during recrystallization. Phenolic compounds can sometimes form colored complexes with trace metal ions (like ferric ions) present in charcoal, which would compromise the purification process.[6]

4.2. Single-Solvent Recrystallization Protocol

This method is used when a single solvent with a steep solubility-temperature curve is identified.

Procedure:

-

Dissolution: In a flask, add the purified solid from Protocol 1. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring.

-

Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves.

-

Hot Filtration (If Necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

-

Drying: Dry the crystals under vacuum.

4.3. Multi-Solvent (Anti-Solvent) Recrystallization Protocol

This technique is useful when the compound is too soluble in one solvent and poorly soluble in another, and the two solvents are miscible.[4][6]

Caption: Workflow for Anti-Solvent Crystallization.

Procedure (Example: Ethanol/Water System):

-

Dissolution: Dissolve the compound in the minimum amount of hot ethanol required for complete dissolution.

-

Addition of Anti-Solvent: To the hot solution, add deionized water (the anti-solvent) dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.

-

Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

-

Isolation and Drying: Collect, wash with a cold ethanol/water mixture, and dry the crystals as described previously.

Purity Assessment and Characterization

The purity of the final crystalline product should be verified.

-

Melting Point Determination: A sharp melting point range (typically < 2°C) is indicative of high purity. The melting point of the parent compound, cinnamic acid, is 133-136°C; substitutions will alter this value.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method to quantify purity. A single sharp peak on the chromatogram indicates a pure compound. The test solution can be prepared by dissolving a small amount of the sample in a suitable solvent like methanol.[7]

-

Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the purified compound.[7]

Troubleshooting

-

Oiling Out: If the compound comes out of solution as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.[5] To resolve this, re-heat the solution, add more solvent, and cool more slowly.

-

Poor Crystal Yield: This can be caused by using too much solvent or not cooling the solution to a low enough temperature. The mother liquor can be concentrated by evaporation and cooled again to recover more product (a "second crop"), although this crop may be less pure.

-

Colored Impurities: If the crystals have a persistent color, it may indicate that the impurity co-crystallizes with the product. In such cases, an alternative purification method like column chromatography might be necessary.[8]

References

- Recrystallization. (n.d.). University of Kufa.

-

Galaverna, G., & Dall'Asta, C. (2014). Solubilities of Cinnamic Acid Esters in Organic Solvents. ResearchGate. Retrieved from [Link]

- Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. (2024, May 14). Matson.

- CINNAMIC ACID. (n.d.). Ataman Kimya.

- General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.

-

Cinnamic acid. (n.d.). Wikipedia. Retrieved from [Link]

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

-

3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid. (n.d.). PubChemLite. Retrieved from [Link]

- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Colorado Boulder.

-

Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Retrieved from [Link]

- Nguyen, T. H., et al. (2019). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq.Vietnam Journal of Science and Technology.

Sources

- 1. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 4. mt.com [mt.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

Application Note: Evaluating the Nrf2/ARE-Mediated Antioxidant Capacity of 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid in HepG2 Cell Culture Models

Scientific Rationale & Target Biology

The compound 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid (CAS: 66656-40-4) is a rationally designed, halogenated, and ethoxylated derivative of ferulic acid. Naturally occurring hydroxycinnamic acids, such as ferulic acid, are well-documented for their ability to confer cytoprotection against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway [1].

The structural modifications in this specific derivative—namely the addition of a chloro group at the 3-position and an ethoxy group at the 5-position—are hypothesized to enhance the molecule's lipophilicity and cellular penetrance compared to the parent compound. To evaluate its efficacy, the human hepatocellular carcinoma cell line (HepG2 ) serves as the gold-standard in vitro model. Hepatocytes are the primary site of xenobiotic metabolism and are highly susceptible to oxidative stress, making them ideal for evaluating hepatoprotective antioxidants [2].

Mechanistic Causality

Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which targets it for proteasomal degradation. Electrophilic compounds or antioxidants disrupt this Keap1-Nrf2 interaction. Free Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to drive the transcription of phase II detoxifying enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) [3].

Schematic of the Nrf2/ARE signaling pathway activated by the test compound to neutralize ROS.

Experimental Design & Self-Validating Logic

To ensure scientific integrity, this protocol is designed as a self-validating system . It decouples the compound's inherent cytotoxicity from its protective efficacy and utilizes a staggered timeline to account for the biological delay in gene translation.

-

Phase 1: Basal Cytotoxicity (MTT Assay). Before assessing protection, we must establish the Maximum Tolerated Dose (MTD). Any reduction in ROS in later assays must be attributed to biological scavenging, not a reduction in viable cell numbers.

-

Phase 2: Pre-treatment Window (12 Hours). While Nrf2 translocation occurs within 1–4 hours, the downstream translation of antioxidant proteins (HO-1, NQO1) requires 8–12 hours to accumulate sufficiently to neutralize an acute ROS burst.

-

Phase 3: Acute Oxidative Challenge & ROS Quantification (DCFDA Assay). Cells are challenged with a high dose of Hydrogen Peroxide (H₂O₂). The DCFDA probe is utilized because cellular esterases cleave its diacetate group, trapping it intracellularly where ROS oxidizes it into highly fluorescent DCF.

-

Phase 4: Mechanistic Validation (RT-qPCR). Phenotypic ROS reduction is cross-validated by quantifying the mRNA fold-change of ARE-dependent genes.

Experimental workflow for evaluating antioxidant capacity and mechanism of action in HepG2 cells.

Detailed Step-by-Step Methodologies

Cell Culture & Compound Preparation

-

Culture Conditions: Maintain HepG2 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Stock: Dissolve 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid in molecular-grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

-

Working Solutions: Dilute the stock in complete DMEM to final concentrations of 10, 25, and 50 µM. Critical: Ensure the final DMSO concentration in culture does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability (MTT) Assay

-

Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.

-

Treatment: Aspirate media and apply the compound working solutions (10, 25, 50 µM) and a vehicle control (0.1% DMSO). Incubate for 24 hours.

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the vehicle control.

Intracellular ROS Quantification (DCFDA Assay)

-

Seeding & Pre-treatment: Seed cells in a black, clear-bottom 96-well plate (1 × 10⁴ cells/well). After 24 hours, pre-treat with the compound (10, 25, 50 µM) for 12 hours.

-